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Compound of Interest

Compound Name: 2-Ethyl-1-indanone

Cat. No.: B1366218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Ethyl-1-indanone, a molecule of interest in pharmaceutical and materials science
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for 2-Ethyl-1-indanone provide a detailed map of its
atomic connectivity.

'H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen
atoms in the molecule.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
Hpit) (3, Hz)

H-7 7.75 d 77

H-4 7.59 d 27

H-6 751 t 75

H-5 7.37 t 75

H-3a 3.37 dd 16.9, 7.8

H-3b 2.78 dd 16.9, 3.8

H-2 2.50 m

H-10a 1.85 m

H-10b 1.55 m

H-11 0.95 t 24

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.
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Carbon Assignment Chemical Shift (3, ppm)
C-1 (C=0) 207.2
C-7a 152.9
C-3a 134.9
C-5 134.8
C-4 127.3
C-6 126.5
C-7 123.8
C-2 45.1
C-3 34.2
C-10 251
C-11 11.7

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The predicted IR data for 2-Ethyl-1-indanone is
based on the characteristic absorption frequencies of its functional groups.

Predicted Frequency Range

Vibrational Mode Intensity
(cm=1)

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium-Strong

C=0 stretch (ketone) 1725 - 1705 Strong

C=C stretch (aromatic) 1600 - 1450 Medium

C-H bend (aliphatic) 1465 - 1370 Variable
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The predicted major mass
spectral peaks for 2-Ethyl-1-indanone are based on its molecular weight and expected
fragmentation pathways.

m/z Predicted Fragment Significance

160 [M]* Molecular lon

132 [M - Cz2Ha4]* Loss of ethylene
131 [M - CzHs]* Loss of ethyl radical
115 [CoH7]* Indenyl cation

104 [CsHs]*

77 [CeHs]* Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: 5-10 mg of 2-Ethyl-1-indanone is dissolved in approximately 0.6 mL of
deuterated chloroform (CDClIs) containing 0.1% tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

¢ Instrumentation: *H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

e IH NMR Acquisition: A standard pulse sequence is used with a spectral width of
approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2
seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
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e 13C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of
approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5
seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an
adequate signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase
corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm for *H and 77.16 ppm for the central peak of CDClIs for 3C.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 2-Ethyl-1-indanone is prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound
in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt
plate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the
sample with dry KBr powder and pressing it into a transparent disk.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

e Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure solvent) is recorded and
automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2-Ethyl-1-indanone in a volatile organic solvent
(e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas
Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas
chromatograph, where it is vaporized and separated before entering the mass spectrometer.
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« lonization: Electron lonization (El) is a common method for small molecules like 2-Ethyl-1-
indanone. In El, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z value, generating the mass spectrum.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M*) and
the fragmentation pattern, which provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-Ethyl-1-indanone.
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Caption: Workflow for spectroscopic identification of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366218#spectroscopic-data-of-2-ethyl-1-indanone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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